molecular formula C13H19ClN2O B1398435 N-(4-Methylphenyl)-4-piperidinecarboxamide hydrochloride CAS No. 1220035-33-5

N-(4-Methylphenyl)-4-piperidinecarboxamide hydrochloride

Cat. No. B1398435
M. Wt: 254.75 g/mol
InChI Key: VWJDUFQOUPASGN-UHFFFAOYSA-N
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Description

The compound is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry due to its versatility and prevalence in biologically active compounds .


Synthesis Analysis

While specific synthesis methods for “N-(4-Methylphenyl)-4-piperidinecarboxamide hydrochloride” are not available, similar compounds have been synthesized using various methods. For instance, maleic anhydride was reacted with p-aminophenol and p-toluidine in the presence of di-phosphorus pentoxide (P2O5) as a catalyst to produce two compounds .

Scientific Research Applications

Anti-Acetylcholinesterase Activity

  • Synthesis and Anti-Acetylcholinesterase Activity : Piperidine derivatives, including those structurally related to N-(4-Methylphenyl)-4-piperidinecarboxamide hydrochloride, have shown potent anti-acetylcholinesterase (anti-AChE) activity. These compounds inhibit AChE effectively, and their activity is enhanced by substituting benzamide with bulky moieties and introducing alkyl or phenyl groups at the nitrogen atom of benzamide. One such compound demonstrated significant inhibition of AChE and was considered for further development as an antidementia agent (Sugimoto et al., 1990).

Inhibition of Glutamatergic Synaptic Transmission

  • Effects on Synaptic Transmission : A study on a structurally related compound, AM404, revealed its ability to inhibit glutamatergic synaptic transmission in rat hippocampal neurons, independent of cannabinoid CB1 receptors. This suggests a potential role for similar compounds in modulating synaptic transmission (Kelley & Thayer, 2004).

Soluble Epoxide Hydrolase Inhibition

  • Discovery as Soluble Epoxide Hydrolase Inhibitors : Piperidine-4-carboxamide derivatives, closely related to N-(4-Methylphenyl)-4-piperidinecarboxamide hydrochloride, were identified as inhibitors of soluble epoxide hydrolase. These compounds were found to be effective in reducing clearance and establishing good oral exposure, suggesting potential therapeutic applications in various disease models (Thalji et al., 2013).

Potential in Chemotherapy-Induced Nausea and Vomiting Treatment

  • Neurokinin-1 Receptor Antagonism : Compounds like Casopitant, which share a structural similarity with N-(4-Methylphenyl)-4-piperidinecarboxamide hydrochloride, are potent and selective antagonists of the neurokinin-1 receptor. They have been developed for the prevention of chemotherapy-induced nausea and vomiting and postoperative nausea and vomiting (Miraglia et al., 2010).

Anti-HIV-1 Activity

  • CCR5 Antagonism for HIV-1 Inhibition : Piperidine-4-carboxamide derivatives, including TAK-220, have shown high potency as CCR5 antagonists with significant anti-HIV-1 activity. These compounds exhibit strong inhibitory effects on the replication of CCR5-using HIV-1 clinical isolates (Imamura et al., 2006).

Anticonvulsant Potential

  • Anticonvulsant Properties : Analogues based on the 2-piperidinecarboxylic acid framework have shown potential as anticonvulsants in animal models. These compounds demonstrate the ability to modulate neurophysiological pathways, thereby offering potential for the treatment of conditions such as epilepsy (Ho et al., 2001).

properties

IUPAC Name

N-(4-methylphenyl)piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-10-2-4-12(5-3-10)15-13(16)11-6-8-14-9-7-11;/h2-5,11,14H,6-9H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJDUFQOUPASGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methylphenyl)-4-piperidinecarboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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